molecular formula C5H6BrClN2 B1345303 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole CAS No. 915707-66-3

4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole

Cat. No.: B1345303
CAS No.: 915707-66-3
M. Wt: 209.47 g/mol
InChI Key: WHHNKVUVLZLAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole is systematically named according to IUPAC guidelines, reflecting its substitution pattern on the pyrazole ring. The compound’s identity is further defined by its molecular formula, C₅H₆BrClN₂ , and molecular weight of 209.47 g/mol . Key identifiers include:

Property Value
CAS Registry Number 915707-66-3
IUPAC Name 4-bromo-3-(chloromethyl)-1-methylpyrazole
SMILES Notation CN1C=C(C(=N1)CCl)Br
InChI Key WHHNKVUVLZLAAM-UHFFFAOYSA-N

The compound’s nomenclature adheres to the numbering convention of the pyrazole ring, with substituents at positions 1 (methyl), 3 (chloromethyl), and 4 (bromo). Its CAS number and alternative synonyms, such as 4-bromo-3-chloromethyl-1-methylpyrazole, are widely recognized in chemical databases.

Structural Characteristics and Molecular Geometry

The molecular structure of this compound features a five-membered aromatic pyrazole ring with three distinct substituents:

  • A methyl group at position 1.
  • A chloromethyl group at position 3.
  • A bromine atom at position 4.

X-ray crystallographic studies of analogous pyrazole derivatives reveal a planar ring geometry, with bond lengths consistent with aromatic delocalization. Key structural parameters include:

Parameter Value
C–N bond length ~1.33 Å
N–N bond length ~1.35 Å
Dihedral angle (substituents) 0–5° (planar arrangement)

The chloromethyl group at position 3 introduces steric and electronic effects, influencing reactivity in nucleophilic substitution reactions. The bromine atom at position 4 enhances electrophilicity, enabling cross-coupling reactions such as Suzuki-Miyaura transformations.

Historical Context in Heterocyclic Chemistry

Pyrazoles, first synthesized by Ludwig Knorr in 1883 via the condensation of acetylene and diazomethane, have evolved into a cornerstone of heterocyclic chemistry. The introduction of halogenated substituents, such as bromine and chloromethyl groups, emerged in the mid-20th century to modulate electronic properties and reactivity.

This compound represents a modern iteration of these efforts, combining functional groups that enable diverse synthetic applications. Its development parallels advances in regioselective halogenation and alkylation techniques, which allow precise control over substitution patterns. For example, the compound’s synthesis often involves:

  • Bromination of 3-chloromethyl-1-methylpyrazole precursors using N-bromosuccinimide (NBS).
  • Alkylation of pyrazole intermediates with chloromethylating agents like chloromethyl methyl ether.

Properties

IUPAC Name

4-bromo-3-(chloromethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2/c1-9-3-4(6)5(2-7)8-9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNKVUVLZLAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640419
Record name 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-66-3
Record name 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-(chloromethyl)-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-(chloromethyl)-1-methyl-1H-pyrazole. This can be achieved using bromine (Br₂) in the presence of a suitable catalyst such as iron(III) bromide (FeBr₃) under controlled conditions to ensure selective bromination at the fourth position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine or chloromethyl groups under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

The major products formed depend on the specific reaction and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde.

Scientific Research Applications

4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole
  • CAS Number : 915707-66-3
  • Molecular Formula : C₅H₆BrClN₂
  • Molecular Weight : 209.47 g/mol
  • Purity : 100% (industrial/scientific grade) .

Synthesis :
The compound is synthesized via alkylation or halogenation of pyrazole precursors. For example, methylation of pyrazol-3-ol derivatives using methyl iodide/sodium hydride is a common route . Recent studies highlight optimized synthetic protocols yielding higher purity and efficiency compared to older methods .

Applications :
Primarily used in industrial and scientific research, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. Its chloromethyl and bromo groups enable diverse functionalization .

Comparison with Structural Analogs

Substituent Variations in Pyrazole Derivatives

The following table summarizes key analogs and their substituent-driven differences:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 915707-66-3 -CH₂Cl (C3), -CH₃ (N1) 209.47 High reactivity for cross-coupling reactions
4-Bromo-1-methyl-1H-pyrazole 15803-02-8 -CH₃ (N1) 161.00 Simpler structure; lower polarity
4-Bromo-3-methylpyrazole 13808-64-5 -CH₃ (C3) 161.00 mp 72–79°C; used in coordination chemistry
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole 1383575-45-8 -CH₂Br (C3), -CH₃ (N1) 253.92 Higher molecular weight; enhanced electrophilicity
4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole N/A -C₆H₄F (C3), -CH₃ (N1) 255.08 Aromatic π-π interactions; drug discovery
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine 1342776-55-9 -CH₂(C₃H₂ClS) (N1), -NH₂ (C3) 293.58 Thiophene moiety; potential antimicrobial activity

Biological Activity

4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effective inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
4-Bromo-1-methyl-1H-pyrazoleEscherichia coli64 µg/mL
4-Chloro-3-methyl-1H-pyrazolePseudomonas aeruginosa16 µg/mL

These results suggest that the presence of halogen substituents enhances the antimicrobial efficacy of pyrazole compounds, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Activity

The anticancer potential of pyrazoles has been explored in various studies. For example, a derivative similar to this compound was tested against multiple cancer cell lines, demonstrating promising results.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The compound exhibited an IC50 value ranging from 0.23 to 1.15 µM against several cancer types, indicating substantial growth inhibition .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity: Pyrazoles can inhibit enzymes critical for bacterial and cancer cell survival.
  • Disruption of DNA Synthesis: Some derivatives interfere with nucleic acid synthesis, leading to cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.